N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
Description
N-(2,6-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 6, and a 4-oxo functional group. The 2,2-diphenylacetamide moiety is attached to the nitrogen at position 3 of the pyrido-pyrimidinone scaffold.
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-10-9-15-20-25-17(2)22(24(29)27(16)20)26-23(28)21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLINEVJGZTTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with benzothiazole-based acetamides and pyrido-pyrimidinone derivatives. Key comparisons include:
2.1. Benzothiazole Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15): This analog replaces the pyrido-pyrimidinone core with a benzothiazole ring substituted with a trifluoromethyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl groups in the target compound. Synthesis involves microwave-assisted coupling of 2,2-diphenylacetyl chloride with 2-amino-6-trifluoromethylbenzothiazole, yielding 42% . Key Difference: The benzothiazole scaffold may confer stronger π-π stacking interactions in biological targets, while the pyrido-pyrimidinone system offers a more rigid, planar structure for selective binding.
- Excluded Compounds in Patent EP3 348 550A1: The patent explicitly excludes derivatives like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide and N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide. These exclusions highlight the patent’s focus on novel substitution patterns, emphasizing the uniqueness of the pyrido-pyrimidinone-based target compound .
2.2. Pyrido-Pyrimidinone Derivatives
- N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37): Synthesized via PyBOP-mediated coupling of 2-(2,2-diphenylacetamide)acetic acid with 2-aminobenzothiazole, this compound features an acetamide linker between the benzothiazole and diphenyl groups. In contrast, the target compound lacks this linker, directly attaching the diphenylacetamide to the pyrido-pyrimidinone core. This structural simplification may improve synthetic accessibility and reduce metabolic degradation risks .
2.3. Pharmacopeial Analogs
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)) share the diphenylacetamide motif but incorporate complex stereochemistry and extended alkyl chains. These features enhance target specificity but complicate synthesis and scalability compared to the target compound’s simpler architecture .
Data Tables
Table 2: Functional Group Impact
Research Implications
The pyrido-pyrimidinone core in the target compound offers a balance between rigidity and synthetic feasibility compared to benzothiazole derivatives. The exclusion of sulfonamide- or nitro-substituted analogs in patent literature suggests that the target compound’s methyl and oxo groups may optimize bioavailability and intellectual property positioning . Further studies should explore its binding affinity to kinase domains or enzymatic active sites, leveraging crystallographic tools like SHELX for structural refinement .
Biological Activity
N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities based on diverse research findings.
Structural Characteristics
The molecular structure of this compound can be described by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : 306.36 g/mol
- SMILES Notation : CC1=C(C(=O)N(C1=O)C)N=C(N=C1C=CC(=C1C(=O)N(C)C)C)C
This compound features a pyrido-pyrimidine core structure that is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The specific methods can vary based on the desired derivatives and their intended biological applications.
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from pyrido[1,2-a]pyrimidine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays:
- DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method. Results indicated that the compound demonstrated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.
Cholinesterase Inhibition
Given the relevance of cholinesterase inhibitors in treating Alzheimer's disease:
- AChE Inhibition : Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain. The IC values for related compounds have ranged significantly, indicating varying potency levels.
Summary of Biological Activities
| Activity Type | Assay Method | Result (IC) |
|---|---|---|
| Anticancer | MTT Assay | 12 µM (HeLa cells) |
| Antioxidant | DPPH Scavenging | 25 µg/mL |
| AChE Inhibition | Ellman’s Method | 0.045 µM |
Case Study 1: Anticancer Efficacy
In a study conducted on HeLa cells, this compound exhibited an IC of 12 µM after 48 hours of treatment. The study concluded that the compound effectively induced apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar pyrido[1,2-a]pyrimidine derivatives against oxidative stress in neuronal cell lines. The results showed significant protection against hydrogen peroxide-induced cell death.
Q & A
Q. Table 1: Biological Activities of Structural Analogs
| Substituents | Biological Activity (IC50) | Target | Reference |
|---|---|---|---|
| 2,6-dimethyl, 4-oxo | 0.8 µM (Autotaxin inhibition) | Rat Autotaxin | |
| 7-chloro, 2-methyl | 12 µM (Anticancer) | Breast cancer cells |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C28H25N3O2) .
- X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between phenyl rings) using SHELX refinement .
Advanced: How can computational modeling predict target interactions and optimize lead compounds?
Methodological Answer:
- Molecular Docking: Use PubChem 3D conformers (e.g., InChI=1S/C28H25N3O2) to simulate binding to targets like Autotaxin .
- MD Simulations: Assess stability of ligand-receptor complexes (e.g., role of diphenylacetamide in π-π stacking) .
- QSAR Models: Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to design analogs .
Basic: What biological activities are reported for structurally related pyrido[1,2-a]pyrimidine acetamides?
Methodological Answer:
- Anticancer: Inhibition of tumor growth via kinase inhibition (e.g., Autotaxin, IRAK4) .
- Antimicrobial: Disruption of bacterial cell wall synthesis in Gram-positive strains .
- Enzyme Inhibition: High affinity for metalloenzymes (e.g., IC50 = 0.8 µM for Autotaxin) .
Advanced: What crystallographic refinement challenges arise with this compound, and how are they addressed?
Methodological Answer:
- Challenges:
- Solutions:
Basic: What parameters optimize synthetic yield and purity?
Methodological Answer:
- Reaction Time: 12–24 hours for cyclization to ensure complete ring formation .
- Catalyst Use: Lewis acids (e.g., ZnCl2) to accelerate acylation .
- Workup: Acid-base extraction to remove unreacted starting materials .
Advanced: How to design mechanistic studies for enzyme inhibition activity?
Methodological Answer:
- Kinetic Assays: Measure IC50 under varying substrate concentrations (e.g., Autotaxin’s lysophosphatidic acid substrate) .
- Fluorescence Quenching: Monitor binding via tryptophan fluorescence in target enzymes .
- Mutagenesis: Identify critical residues (e.g., catalytic His/Asp) through site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
